molecular formula C13H13BrN2O3 B8230638 6-Bromo-1-tetrahydropyran-2-yl-indazole-4-carboxylic acid

6-Bromo-1-tetrahydropyran-2-yl-indazole-4-carboxylic acid

Cat. No.: B8230638
M. Wt: 325.16 g/mol
InChI Key: XKRUBGRMCMGHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-tetrahydropyran-2-yl-indazole-4-carboxylic acid is a synthetic organic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a bromine atom at the 6th position, a tetrahydropyran ring at the 1st position, and a carboxylic acid group at the 4th position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-tetrahydropyran-2-yl-indazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.

    Tetrahydropyran Ring Formation: The tetrahydropyran ring can be introduced via a cyclization reaction involving a suitable precursor.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-tetrahydropyran-2-yl-indazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups.

Scientific Research Applications

6-Bromo-1-tetrahydropyran-2-yl-indazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Bromo-1-tetrahydropyran-2-yl-indazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the indazole core play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-cyclopentyl-indazole-4-carboxylic acid: Similar structure but with a cyclopentyl ring instead of a tetrahydropyran ring.

    6-Bromo-1-methyl-indazole-4-carboxylic acid: Similar structure but with a methyl group instead of a tetrahydropyran ring.

Uniqueness

6-Bromo-1-tetrahydropyran-2-yl-indazole-4-carboxylic acid is unique due to the presence of the tetrahydropyran ring, which may confer distinct biological properties and reactivity compared to other indazole derivatives.

Properties

IUPAC Name

6-bromo-1-(oxan-2-yl)indazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c14-8-5-9(13(17)18)10-7-15-16(11(10)6-8)12-3-1-2-4-19-12/h5-7,12H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRUBGRMCMGHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC(=CC(=C3C=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.